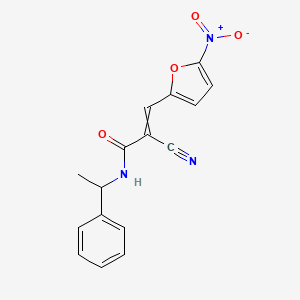
2-cyano-3-(5-nitrofuran-2-yl)-N-(1-phenylethyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-cyano-3-(5-nitrofuran-2-yl)-N-(1-phenylethyl)prop-2-enamide, commonly known as Furanone C-30, is a chemical compound that has gained attention due to its potential applications in scientific research. This compound belongs to the class of furanones, which are organic compounds that contain a furan ring. Furanone C-30 has shown promising results in various studies, and its synthesis method, mechanism of action, biochemical and physiological effects, and future directions are discussed below.
Scientific Research Applications
Biodegradable Polymers from Enzymatic Polymerization
A review highlights the effectiveness and advantages of enzymatic polymerization as an alternative to chemically-catalyzed processes for producing polycondensation polymers like aliphatic polyesters and polyamides. This method, characterized by mild reaction conditions and high selectivity, utilizes bio-based monomers and enzymes like lipases and cutinases for polymer synthesis. The emphasis is on biodegradability and improved performance, marking significant progress in sustainable polymer science (Douka et al., 2017).
Hydantoin Derivatives in Medicinal Chemistry
Hydantoin and its derivatives, possessing a non-aromatic five-membered heterocycle, have been acknowledged for their broad biological and pharmacological activities. Their significance in drug discovery is underscored by their role in synthesizing non-natural amino acids and conjugates with potential therapeutic applications. The review discusses the synthesis of hydantoin via the Bucherer-Bergs reaction, highlighting its efficiency in generating significant natural products and therapeutics (Shaikh et al., 2023).
Antimicrobial Compounds from Cyanobacteria
Research on cyanobacteria has identified over 121 compounds with antimicrobial activities against multi-drug resistant bacteria, fungi, and Mycobacterium tuberculosis. This review classifies these compounds into various chemical classes, including alkaloids, aromatic compounds, cyclic peptides, and terpenoids, showcasing cyanobacteria as a rich source of potential pharmaceutical agents (Swain et al., 2017).
Nitrofurans in Urinary Tract Infections Management
A review focuses on nitrofurans, particularly nitrofurazone and nitrofurantoin, and their clinical utility against Gram-positive and Gram-negative bacteria in genitourinary infections. Despite the emergence of bacterial resistance to many antibacterials, nitrofurans continue to exhibit activity, partly due to their multiple mechanisms of action, which may limit bacterial resistance development (Guay, 2012).
properties
IUPAC Name |
2-cyano-3-(5-nitrofuran-2-yl)-N-(1-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c1-11(12-5-3-2-4-6-12)18-16(20)13(10-17)9-14-7-8-15(23-14)19(21)22/h2-9,11H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAPTNHJXOXVNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC=C(O2)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-(5-nitrofuran-2-yl)-N-(1-phenylethyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

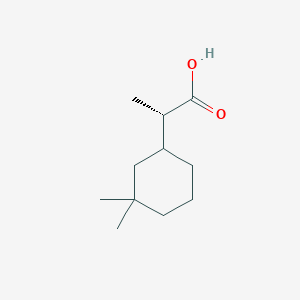
![4-(4-methylbenzyl)-5-{1-[(5-methyl-2-thienyl)carbonyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2561420.png)
![4-(3-benzyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2561421.png)
![8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2561422.png)
![3-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B2561423.png)
![N-[2-(4-Methoxyphenyl)ethyl]-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2561424.png)
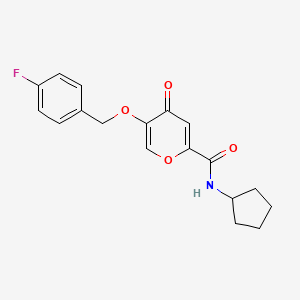
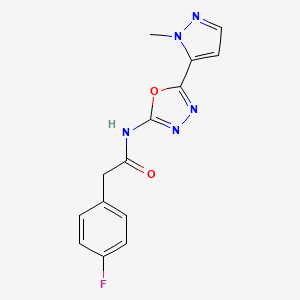
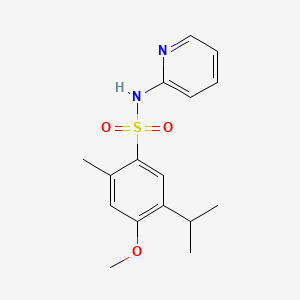
![Ethyl 5-cyanopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2561432.png)
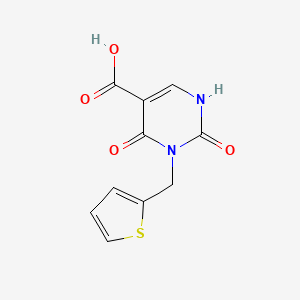
![8-chloro-3-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2561434.png)

![3-[[(2R,4R)-2-Ethyloxan-4-yl]carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2561436.png)